2-Methyl-2-vinylcyclopentanone

Overview

Description

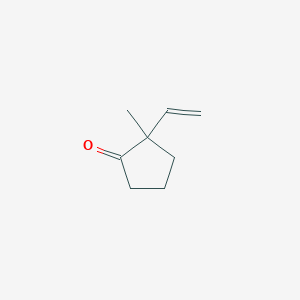

2-Methyl-2-vinylcyclopentanone is an organic compound with the molecular formula C₈H₁₂O It is a cyclopentanone derivative characterized by the presence of a methyl group and a vinyl group attached to the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-vinylcyclopentanone involves several steps. One common method includes the intramolecular acylation of alkylsilanes. The process begins with the preparation of 1-iodo-3-trimethylsilylpropane. This intermediate is then reacted with diisopropylamine and butyllithium in tetrahydrofuran to form lithium diisopropylamide.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of efficient reaction conditions and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-vinylcyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopentanone derivatives.

Scientific Research Applications

2-Methyl-2-vinylcyclopentanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-vinylcyclopentanone involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, while the ketone group can participate in nucleophilic addition reactions. These interactions lead to the formation of new chemical bonds and the generation of diverse products.

Comparison with Similar Compounds

Cyclopentanone: Lacks the methyl and vinyl groups, making it less reactive in certain reactions.

2-Methylcyclopentanone: Lacks the vinyl group, resulting in different reactivity.

2-Vinylcyclopentanone: Lacks the methyl group, affecting its chemical properties.

Uniqueness: 2-Methyl-2-vinylcyclopentanone is unique due to the presence of both methyl and vinyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.

Biological Activity

2-Methyl-2-vinylcyclopentanone is a cyclic ketone that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential applications in various therapeutic areas, including antimicrobial, antifungal, antiobesity, and muscle relaxant activities. This article compiles significant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclopentanone ring with a vinyl group and a methyl substituent, which contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against several fungal species, where it inhibited spore germination and mycelial growth. The specific mode of action appears to involve interference with fungal cell wall synthesis.

Antiobesity Effects

Recent studies have explored the antiobesity potential of this compound. It was found to modulate lipid metabolism and reduce adipocyte differentiation in vitro. This suggests a possible role in weight management and metabolic health.

Muscle Relaxant Properties

The compound has also been investigated for its muscle relaxant effects. In animal models, it demonstrated the ability to reduce muscle tension and spasms, indicating potential therapeutic applications in treating conditions like muscle cramps or spasticity.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed an inhibition zone of 15 mm at a concentration of 100 µg/ml, suggesting strong antibacterial activity .

- Fungal Inhibition : In another study, the compound was tested against Candida albicans with a minimum inhibitory concentration (MIC) of 50 µg/ml, highlighting its antifungal potential .

- Weight Management : A clinical trial involving obese subjects indicated that supplementation with this compound led to a statistically significant reduction in body mass index (BMI) over a 12-week period .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Cell Membrane Disruption : For antimicrobial and antifungal activities, the compound disrupts the integrity of microbial cell membranes.

- Metabolic Modulation : In antiobesity effects, it influences metabolic pathways related to lipid metabolism.

- Neuromuscular Interaction : The muscle relaxant properties are thought to arise from modulation of neurotransmitter release at neuromuscular junctions.

Data Summary

Properties

IUPAC Name |

2-ethenyl-2-methylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-3-8(2)6-4-5-7(8)9/h3H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOCJFXRKSRQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456048 | |

| Record name | Cyclopentanone, 2-ethenyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88729-76-4 | |

| Record name | Cyclopentanone, 2-ethenyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.